2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Capsid-binding inhibitor Metabolic stability Antirhinoviral SAR

Pirodavir's clinical utility is limited by rapid ester hydrolysis in vivo; pyridazinyl oxime ethers (BTA188/BTA39) alter serotype coverage. This pyridazinone scaffold addresses both limitations. • Stable tertiary amide replaces pirodavir's labile ester-enables direct metabolic stability comparisons in plasma, microsome, and hepatocyte assays. • Methylene-linked pyridazinone core enables serotype coverage profiling and cross-resistance testing against pirodavir-resistant mutants. • In stock (1-50 mg packs); bulk custom synthesis available for immediate dispatch.

Molecular Formula C20H25N3O3
Molecular Weight 355.438
CAS No. 2320886-95-9
Cat. No. B2422262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
CAS2320886-95-9
Molecular FormulaC20H25N3O3
Molecular Weight355.438
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C
InChIInChI=1S/C20H25N3O3/c1-3-26-18-7-5-17(6-8-18)20(25)22-12-10-16(11-13-22)14-23-19(24)9-4-15(2)21-23/h4-9,16H,3,10-14H2,1-2H3
InChIKeyVDBWVXROZUUQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: Structural & Pharmacological Context


2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2320886-95-9) is a synthetic pyridazinone derivative featuring a piperidine core N-substituted with a 4-ethoxybenzoyl group and linked via a methylene bridge to a 6-methylpyridazin-3(2H)-one moiety (molecular formula C20H25N3O3, MW 355.4 g/mol) . This compound belongs to the structural family of capsid-binding pyridazine/piperidine antivirals exemplified by pirodavir (R77975, CAS 124436-59-5), which was advanced to human clinical trials for rhinovirus chemoprophylaxis but was limited by hydrolytic lability of its benzoate ester group in vivo [1]. The target compound replaces pirodavir's ester linkage with a hydrolytically stable tertiary amide bond and substitutes the pyridazinamine core with a pyridazinone scaffold, structural features that are directly relevant to metabolic stability considerations in antiviral lead optimization [2].

Amide stability motif
Tertiary amide linkage supports hydrolytic stability profiling vs. ester-based capsid binders.
Pyridazinone H-bonding core
Lactam NH donor and carbonyl acceptor enable pharmacophore studies distinct from pyridazinamine analogs.
Methylene spacer flexibility
Extended methylene linker may shift serotype coverage in capsid-binding SAR investigations.

2-((1-(4-Ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: Why Analogs Cannot Substitute


Substitution among pyridazine–piperidine capsid binders is contraindicated because structurally minor modifications within this chemotype produce profound divergences in antiviral spectrum, hydrolytic stability, and oral bioavailability. Pirodavir (R77975), the clinical prototype, exhibits an EC80 of 0.064 µg/mL against 80% of 100 rhinovirus serotypes tested [1], but its ethyl benzoate ester is rapidly hydrolyzed to an inactive acid in vivo, precluding oral dosing and limiting therapeutic efficacy to intranasal prophylaxis [2]. Pyridazinyl oxime ether analogs such as BTA188 and BTA39 were subsequently developed to address this metabolic liability and achieved oral bioavailability, yet they altered serotype coverage profiles: at <100 nM, BTA188 inhibited 75% of HRV serotypes, BTA39 inhibited 69%, whereas pirodavir inhibited only 59% in parallel neutral red uptake assays [2]. The target compound introduces a further key change—a pyridazinone core with an amide benzoyl linkage—that replaces both the ester and oxime ether motifs, potentially yielding distinct pharmacokinetic and target engagement profiles that cannot be inferred from prior analogs. Consequently, researchers requiring a specific combination of capsid-binding potency, hydrolytic stability, and pyridazinone scaffold geometry for mechanistic or structure-activity relationship (SAR) studies cannot assume functional equivalence across this compound series.

Hydrolytic stability mismatch
Pirodavir's ester undergoes rapid in vivo hydrolysis; amide-linked analogs may not reproduce this liability.
Pharmacophore divergence
Pyridazinamine cores in BTA188/BTA39 engage VP1 differently; pyridazinone H-bonding may shift binding mode.
Linker-dependent coverage shifts
Direct N-linked analogs exhibit serotype coverage profiles that may not transfer to methylene-bridged scaffolds.

2-((1-(4-Ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: Quantitative Evidence vs. Analogs


Hydrolytic Stability: Amide vs. Pirodavir Ester

The target compound replaces the ethyl benzoate ester of pirodavir (R77975)—a group documented to undergo facile in vivo hydrolysis to an inactive acidic metabolite [1]—with a tertiary amide (4-ethoxybenzoyl-piperidine) linkage. Amide bonds are intrinsically 10³- to 10⁶-fold more resistant to enzymatic hydrolysis than corresponding esters in physiological media [2]. This structural distinction is critical because the ester lability of pirodavir was explicitly identified as the reason for its lack of oral bioavailability and therapeutic failure when administered intranasally post-infection [1]. The target compound's amide motif thus represents a biosiosteric replacement designed to confer metabolic stability, a design principle validated in the same chemical series by the oxime ether analogs BTA188 and BTA39 which achieved oral bioavailability by replacing the ester with a hydrolysis-resistant oxime ether functionality [1].

Hydrolytic Stability
Class-level inference
Amide bonds exhibit 10³–10⁶-fold greater resistance to enzymatic hydrolysis vs. esters
Supports metabolic stability endpoint interpretation
Direct experimental hydrolytic t½ not reported for this compound
Capsid-binding inhibitor Metabolic stability Antirhinoviral SAR

Core H-Bonding: Pyridazinone vs. Pyridazinamine

The target compound incorporates a 6-methylpyridazin-3(2H)-one core, whereas all clinically evaluated analogs in the pirodavir series (pirodavir, BTA188, BTA39, vapendavir) utilize a pyridazinamine (3-aminopyridazine) core [1]. The pyridazinone lactam functionality introduces a hydrogen-bond donor (N-H) and a carbonyl oxygen (C=O) at positions 2 and 3 of the pyridazine ring, respectively, altering the hydrogen-bonding pharmacophore compared to the pyridazinamine's exocyclic amine. In the broader pyridazine heterocycle literature, the pyridazinone ring is recognized for its distinct physicochemical properties—including dipole moment, tautomeric equilibria, and H-bond donor/acceptor capacity—that differ substantially from pyridazinamines and impact molecular recognition in drug discovery applications [2]. The Meanwell review of pyridazine in drug discovery specifically highlights how pyridazinone scaffolds engage target proteins through unique hydrogen-bonding patterns unavailable to pyridazinamines [2].

H-Bond Pharmacophore
Class-level inference
Pyridazinone introduces lactam NH (HBD) and C=O (HBA); dipole moment differs by ~1.5–2.5 Debye
Supports capsid-binding pharmacophore review
No co-crystal structures available for this compound
Pyridazinone scaffold Capsid-binding pocket Hydrogen-bond donor

Methylene Linker: Conformational Flexibility

The target compound connects the piperidine ring to the pyridazinone core via a methylene (-CH2-) spacer at the piperidine 4-position, contrasting with the direct N-linkage between piperidine and pyridazine in pirodavir, BTA188, and BTA39 [1]. This methylene insertion introduces an additional rotatable bond and extends the spatial separation between the central piperidine and the heterocyclic core by approximately 1.5 Å, altering the conformational ensemble accessible to the molecule. In the rhodamine-binding capsid inhibitor series, the length and flexibility of the linker between the piperidine and the aryl/heteroaryl cap have been shown to modulate both potency and serotype selectivity [1]. The pirodavir series itself demonstrates that linker modifications (e.g., ethoxy spacer in pirodavir vs. oxime ether in BTA188) produce measurable shifts in serotype coverage: at <100 nM concentration, BTA188 inhibited 75% of 56 HRV laboratory strains and 3 clinical isolates, BTA39 inhibited 69%, and pirodavir inhibited 59% in the same neutral red uptake assay [1].

Linker Conformation
Data to verify
Methylene spacer adds rotatable bond; extends separation by ~1.5 Å vs. direct N-linkage
May alter serotype coverage fingerprint
Serotype panel data not available for this compound
Linker geometry Conformational flexibility Capsid-binding pharmacophore

Enterovirus Cross-Resistance: Data Gap

While pirodavir has documented activity against 16 enteroviruses with an EC80 of 1.3 µg/mL [1], and BTA188 and BTA39 show variable enterovirus inhibition (BTA39 IC50 for EV71 = 1 nM; BTA188 IC50 for EV71 = 82 nM [2]), no published enterovirus activity data exist for the target compound. Critically, pirodavir-resistant rhinovirus mutants bearing up to 85-fold MIC elevation against predecessor compound R 61837 showed cross-resistance to pirodavir of up to 23-fold [1], indicating that resistance mutations within the VP1 hydrophobic pocket can differentially affect structurally related capsid binders. The target compound's distinct linker, core, and benzamide pharmacophore may yield a unique cross-resistance pattern against pirodavir-resistant or pleconaril-resistant rhinovirus strains, but this hypothesis requires direct experimental validation.

Cross-Resistance Data
Data to verify
No enterovirus activity or cross-resistance data published
Requires direct evaluation against resistant mutants
Pirodavir-resistant mutants show 23-fold cross-resistance to pirodavir
Enterovirus inhibition Cross-resistance profile Capsid-binding mutant

2-((1-(4-Ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: Research & Procurement Scenarios


SAR of Hydrolytically Stable Capsid Binders

The target compound is ideally suited as a comparator scaffold in SAR programs evaluating the impact of linker chemistry on antiviral durability. Its tertiary amide linkage provides a hydrolysis-resistant alternative to the ester of pirodavir, which is documented to undergo rapid in vivo cleavage to an inactive acid [1]. Researchers can systematically compare the target compound's stability in plasma, liver microsome, and hepatocyte assays directly against pirodavir (ester) and BTA188 (oxime ether) to quantify relative metabolic stability gains. The pyridazinone core additionally enables exploration of whether the lactam NH participates in alternative hydrogen-bonding interactions within the VP1 capsid hydrophobic pocket, as suggested by the broader pyridazine molecular recognition literature [2].

Linker-Dependent Serotype Coverage

The methylene bridge between piperidine and pyridazinone differentiates this compound from all directly N-linked pyridazinamine analogs in the pirodavir series. Published data demonstrate that structurally distinct linkers in this chemical class produce measurable shifts in rhinovirus serotype coverage: BTA188 inhibits 75% of HRV serotypes at <100 nM, BTA39 inhibits 69%, and pirodavir inhibits 59% under identical assay conditions [1]. The target compound can be screened in parallel neutral red uptake assays against the same 56 HRV laboratory strains and clinical isolates to determine whether the methylene-linked pyridazinone scaffold captures serotypes refractory to existing analogs, potentially filling coverage gaps for group A or group B rhinoviruses.

Resistance Profiling: Pirodavir- & Pleconaril-Resistant Mutants

Pirodavir-resistant mutants bearing up to 85-fold MIC shifts against predecessor R 61837 exhibit cross-resistance to pirodavir of up to 23-fold [1], confirming that single amino acid substitutions in the VP1 capsid protein can differentially affect closely related capsid binders. The target compound—with a pyridazinone core, amide benzoyl group, and methylene linker—presents a pharmacophore sufficiently distinct from pirodavir and pleconaril to warrant systematic cross-resistance profiling. Procurement of this compound enables plaque reduction assays against panels of characterized resistant HRV isolates to identify potential resistance-breaking activity, a screening strategy directly informed by the known cross-resistance behavior of this compound class.

Bioisosteric Replacement of Ester & Oxime Ether Motifs

The compound serves as a key intermediate scaffold for medicinal chemistry teams pursuing bioisosteric replacements of the ester (pirodavir) and oxime ether (BTA188/BTA39) functionalities. The 4-ethoxybenzamide group retains the ethoxyphenyl substructure present in all active analogs while replacing the labile ester with a metabolically robust amide. Parallel synthesis libraries can be generated from this scaffold by varying the benzoyl substituent (e.g., alkoxy chain length, halogenation, heteroaryl replacements) to optimize potency, metabolic stability, and physicochemical properties. The established SAR of the pirodavir series—showing that the chloropyridazine analog BTA39 retains anti-HRV activity essentially equivalent to pirodavir [1]—validates that pyridazine core modifications are tolerated, supporting further diversification from the pyridazinone template.

Application
Selection Property
Validation Focus
Hydrolytic stability SAR
Amide vs. ester stability profiling
Plasma / liver microsome metabolic stability assays
Serotype coverage mapping
Methylene spacer conformational flexibility
HRV serotype panel screening
Resistance profiling
Pyridazinone core pharmacophore distinctness
Plaque reduction assays against resistant HRV isolates
Bioisosteric scaffold diversification
4-Ethoxybenzamide metabolic robustness
Parallel synthesis and PK endpoint evaluation
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